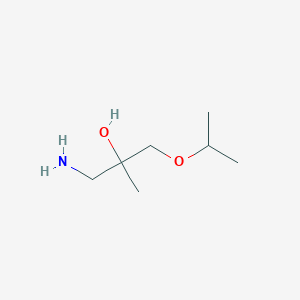
3-(2-Bromoethyl)-1,1-dimethylcyclopentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is an organic compound characterized by a cyclopentane ring substituted with a 2-bromoethyl group and two methyl groups at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane typically involves the bromination of 1,1-dimethylcyclopentane followed by a substitution reaction. One common method is to react 1,1-dimethylcyclopentane with bromine in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form this compound. The reaction is usually carried out under reflux conditions in an inert solvent like carbon tetrachloride.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Bromoethyl)-1,1-dimethylcyclopentane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or ketones, and reduced to form hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or potassium cyanide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Corresponding substituted cyclopentanes.
Elimination: Alkenes such as 1,1-dimethylcyclopentene.
Oxidation: Alcohols or ketones depending on the oxidizing agent.
Reduction: Alkanes such as 1,1-dimethylcyclopentane.
Applications De Recherche Scientifique
3-(2-Bromoethyl)-1,1-dimethylcyclopentane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Investigated for its interactions with biological molecules and potential bioactivity.
Mécanisme D'action
The mechanism of action of 3-(2-Bromoethyl)-1,1-dimethylcyclopentane in chemical reactions typically involves the formation of a carbocation intermediate when the bromine atom is displaced. This intermediate can then undergo further reactions such as nucleophilic attack or elimination. In biological systems, the compound may interact with enzymes or receptors, leading to various biochemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(2-Bromoethyl)indole: Another brominated compound with different structural features and applications.
2-Bromoethylbenzene: Similar in having a bromoethyl group but differs in the aromatic ring structure.
1,1-Dimethylcyclopentane: The parent compound without the bromoethyl substitution.
Uniqueness
3-(2-Bromoethyl)-1,1-dimethylcyclopentane is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications compared to other similar compounds. Its cyclopentane ring structure with two methyl groups and a bromoethyl group makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C9H17Br |
|---|---|
Poids moléculaire |
205.13 g/mol |
Nom IUPAC |
3-(2-bromoethyl)-1,1-dimethylcyclopentane |
InChI |
InChI=1S/C9H17Br/c1-9(2)5-3-8(7-9)4-6-10/h8H,3-7H2,1-2H3 |
Clé InChI |
LESCXPDVZDPIMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)CCBr)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


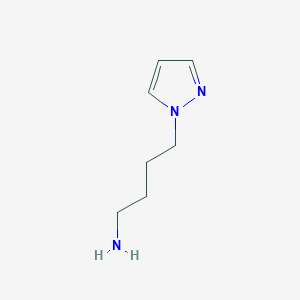

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)morpholine](/img/structure/B13593467.png)
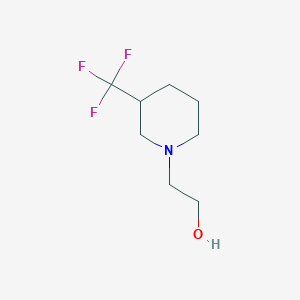
![N-[(furan-2-yl)methyl]-5-methyl-N-(propan-2-yl)-1H-indole-2-carboxamide](/img/structure/B13593482.png)



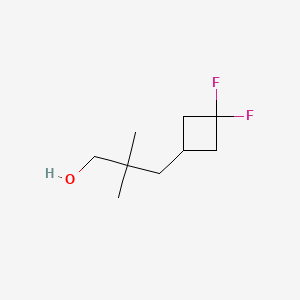
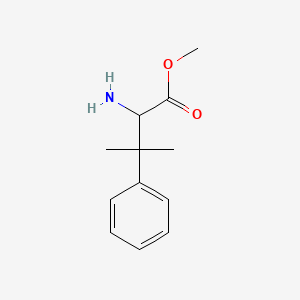
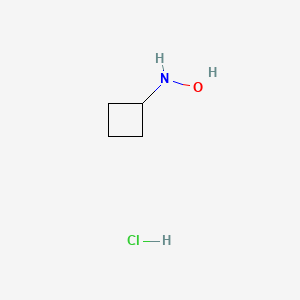
![5-chloro-N-[(2-oxo-1,3-dioxolan-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B13593520.png)
![3-(7-Chlorobenzo[d][1,3]dioxol-5-yl)prop-2-en-1-ol](/img/structure/B13593526.png)
